Welcome to the BenchChem Online Store!
molecular formula C8H8O2 B051386 3-Methylbenzoic acid CAS No. 99-04-7

3-Methylbenzoic acid

Cat. No. B051386
M. Wt: 136.15 g/mol
InChI Key: GPSDUZXPYCFOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05194631

Procedure details

In an autoclave made of metal were placed 2.53 g of meta-chlorotoluene, 35.5 mg of palladium chloride, 426 mg of bisdiphenylphosphinobutane and 3.04 g of potassium carbonate. The air in the autoclave was replaced with carbon monoxide introduced thereinto in several times, after which carbon monoxide was further introduced to adjust its pressure therein to 50 kg/cm2. The reaction was carried out with stirring for 3 hours on a salt bath at a bath temperature of 210° C. After completion of the reaction, the reaction mixture was cooled to room temperature and water was added. The aqueous layer was separated, after which acid was added thereto and the deposited crystals were collected by filtration and dried. Thus, 1.10 g of the desired compound meta-methylbenzoic acid was obtained.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
426 mg
Type
reactant
Reaction Step Two
Quantity
3.04 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
palladium chloride
Quantity
35.5 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.C1(P(C(C)C(P(C2C=CC=CC=2)C2C=CC=CC=2)C)C2C=CC=CC=2)C=CC=CC=1.[C:39](=[O:42])([O-])[O-:40].[K+].[K+].[C]=O>[Pd](Cl)Cl.O>[CH3:8][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:39]([OH:40])=[O:42] |f:2.3.4,^3:44|

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C
Step Two
Name
Quantity
426 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C(C(C)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Step Three
Name
Quantity
3.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Six
Name
palladium chloride
Quantity
35.5 mg
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
with stirring for 3 hours on a salt bath at a bath temperature of 210° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
introduced
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
after which acid was added
FILTRATION
Type
FILTRATION
Details
the deposited crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.